molecular formula C8H12N5O4P B194249 Adefovir CAS No. 106941-25-7

Adefovir

Cat. No. B194249
M. Wt: 273.19 g/mol
InChI Key: SUPKOOSCJHTBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adefovir is an antiviral drug that is used to treat chronic hepatitis B virus (HBV) infection in patients who are at least 12 years of age . It is not a cure for the hepatitis B virus, but it may lower the amount of virus in your body and also lower the ability of the virus to multiply in your body . It is taken orally in the form of its diester .


Synthesis Analysis

An improved synthesis of the antiviral drug Adefovir has been presented. The synthesis process involves problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions .


Molecular Structure Analysis

The correlation between the structure and the dynamics of Adefovir dipivoxil is determined by measuring the principal components of chemical shift anisotropy (CSA) tensor, site-specific spin–lattice relaxation time, and molecular correlation time at crystallographically different carbon nuclei sites .


Chemical Reactions Analysis

The efficacy of Adefovir in treating chronic hepatitis B infection has been compared with other drugs like Tenofovir. The virologic response of Tenofovir was found to be superior to Adefovir .


Physical And Chemical Properties Analysis

The physical properties of Adefovir have been studied through the formation of cocrystals of Adefovir dipivoxil with dicarboxylic acids . The key focus of the present work is to determine the correlation between the structure and dynamics of Adefovir dipivoxil by extracting chemical shift anisotropy (CSA) parameters, site-specific spin–lattice relaxation time, and molecular correlation time at crystallographically different carbon sites and phosphorous site of organophosphate .

Scientific Research Applications

  • Adefovir dipivoxil shows efficacy against lamivudine-resistant HBV, but resistance to adefovir itself can develop in treated patients, especially those with prior lamivudine resistance. The emergence of adefovir resistance mutations occurs earlier and more frequently in these patients compared to treatment-naïve ones (Yeon et al., 2006).

  • Resistance to adefovir dipivoxil can arise due to specific mutations in the HBV polymerase, as seen in a patient who exhibited clinical and virologic evidence of breakthrough during extended adefovir treatment. This resistance was characterized by the emergence of a novel mutation (rtN236T) in the HBV polymerase (Angus et al., 2003).

  • In HIV-1-HBV-coinfected patients, adefovir dipivoxil at a suboptimal concentration for HIV-1 doesn't select for either ADV mutations at codons 65 and 70 or any particular HIV-1 reverse transcriptase resistance profile, even with uncontrolled HIV-1 replication (Delaugerre et al., 2002).

  • Adefovir dipivoxil is effective for treating lamivudine-resistant genotype C HBV mutants as well as wild-type HBV, highlighting its efficacy in a specific HBV genotype context (Kim et al., 2007).

  • Baseline genetic variability in HBV, particularly in the reverse transcriptase region, can predict the antiviral response to adefovir treatment in chronic hepatitis B patients, suggesting that pre-treatment genetic analysis could help in tailoring adefovir-based therapy (Wang et al., 2015).

  • Adefovir dipivoxil therapy for 48 weeks in HBeAg-negative chronic hepatitis B patients resulted in significant histologic, virologic, and biochemical improvement without evidence of emergent adefovir-resistant HBV polymerase mutations (Hadziyannis et al., 2003).

  • Adefovir resistance mutations were not identified in a large group of chronic hepatitis B patients treated with adefovir dipivoxil for 48 weeks, indicating a relatively lower incidence of resistance development compared to other antivirals (Westland et al., 2003).

  • In vitro studies show that adefovir-associated HBV polymerase mutations, such as rtA181V and rtN236T, exhibit varying levels of resistance to adefovir and other antiviral agents, which has implications for treatment strategies following adefovir resistance (Qi et al., 2006).

Safety And Hazards

Adefovir does not appear to be a significant cause of drug-induced liver injury, but initiation of therapy and sudden withdrawal of therapy can induce a transient exacerbation of the underlying hepatitis B . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Despite the availability of a protective vaccine for over 3 decades, the number of persons with chronic HBV infection remains high. These persons are at risk for complications of cirrhosis and hepatocellular carcinoma (HCC). Current treatment is effective at inhibiting viral replication and reducing complications of chronic HBV infection, but is not curative, and in the case of nucleos(t)ide analogues must be administered long-term, if not indefinitely, due to persistence of the covalently closed circular (cccDNA) in the hepatocyte .

properties

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPKOOSCJHTBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046214
Record name Adefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/
Record name Adefovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity.
Record name Adefovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Adefovir

Color/Form

Off-white crystalline solid

CAS RN

106941-25-7
Record name Adefovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106941-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adefovir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adefovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>250 °C
Record name Adefovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

9-(2-Hydroxyethyl)adenine (HEA) (20.0 g, 0.112 mol) was suspended in DMF (125 ml) and heated to 80° C. Magnesium isopropoxide (11.2 g, 0.0784 mol), or alternatively magnesium t-butoxide, was added to the mixture followed by diethyl p-toluenesulfonyloxymethylphosphonate (66.0 g, 0.162 mol) over one hour. The mixture was stirred at 80° C. for 7 hours. 30 ml of volatiles were removed via vacuum distillation and the reaction was recharged with 30 ml of fresh DMF. After cooling to room temperature, bromotrimethylsilane (69.6 g, 0.450 mol) was added and the mixture heated to 80° C. for 6 hours. The reaction was concentrated to yield a thick gum. The gum was dissolved into 360 ml water, extracted with 120 ml dichloromethane, adjusted to pH 3.2 with sodium hydroxide, and the resulting slurry stirred at room temperature overnight. The slurry was cooled to 4° C. for one hour. The solids were isolated by filtration, washed with water (2×), and dried in vacuo at 56° C. to yield 20 g (65.4%) of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) as a white solid. Mp:>200° C. dec. 1H NMR (D2O) δ 3.49 (t, 2H); 3.94 (t, 2H); 4.39 (t, 2H); 8.13 (s, 1H); 8.22 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
69.6 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
360 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adefovir
Reactant of Route 2
Adefovir
Reactant of Route 3
Reactant of Route 3
Adefovir
Reactant of Route 4
Adefovir
Reactant of Route 5
Adefovir
Reactant of Route 6
Reactant of Route 6
Adefovir

Citations

For This Compound
33,100
Citations
S Noble, KL Goa - Drugs, 1999 - Springer
… adefovir (rather than adefovir dipivoxil) since the prodrug is rapidly converted to adefovir … to the pharmacokinetics of adefovir after administration of adefovir dipivoxil, supplemented …
Number of citations: 109 link.springer.com
J Kahn, S Lagakos, M Wulfsohn, D Cherng, M Miller… - Jama, 1999 - jamanetwork.com
… to baseline after discontinuation of adefovir. Patients with … adefovir demonstrated effective antiretroviral activity following a 125-mg dose. We conducted this study to determine if adefovir …
Number of citations: 264 jamanetwork.com
C Westland, W Delaney IV, H Yang, S Chen… - Gastroenterology, 2003 - Elsevier
… phase III studies of adefovir dipivoxil. Antiviral efficacy of adefovir dipivoxil 10-mg therapy … Forty-eight weeks of adefovir dipivoxil 10-mg therapy resulted in potent reductions in serum …
Number of citations: 369 www.sciencedirect.com
E De Clercq - Clinical microbiology reviews, 2003 - Am Soc Microbiol
The acyclic nucleoside phosphonates HPMPC (cidofovir), PMEA (adefovir), and PMPA (tenofovir) have proved to be effective in vitro (cell culture systems) and in vivo (animal models …
Number of citations: 461 journals.asm.org
TM Dando, GL Plosker - Drugs, 2003 - Springer
… to adefovir dipivoxil or adding adefovir dipivoxil … adefovir dipivoxil and adefovir dipivoxil plus lamivudine groups than in the group receiving lamivudine alone (≈−2.45 for both adefovir …
Number of citations: 182 link.springer.com
YS Lee, DJ Suh, YS Lim, SW Jung, KM Kim… - …, 2006 - Wiley Online Library
Although adefovir dipivoxil (ADV) has a unique profile of delayed and infrequent resistance in treatment‐naïve chronic hepatitis B patients, the association of ADV resistance with …
Number of citations: 430 aasldpubs.onlinelibrary.wiley.com
P Marcellin, TT Chang, SG Lim, MJ Tong… - … England Journal of …, 2003 - Mass Medical Soc
… No adefovir-associated resistance mutations were identified in the HBV DNA polymerase gene. The safety profile of the 10-mg dose of adefovir … given 30 mg of adefovir dipivoxil per day. …
Number of citations: 029 www.nejm.org
SJ Hadziyannis, NC Tassopoulos… - … England Journal of …, 2003 - Mass Medical Soc
… -biopsy specimens available in the adefovir dipivoxil group had improvement in histologic … adefovir were identified. The safety profile of adefovir dipivoxil was similar to that of placebo. …
Number of citations: 426 www.nejm.org
KC Cundy - Clinical pharmacokinetics, 1999 - Springer
… between zidovudine and either cidofovir or adefovir. Clearance of cidofovir in patients with … bioavailability of adefovir has led to the development of an oral prodrug, adefovir dipivoxil, …
Number of citations: 378 link.springer.com
O Schildgen, H Sirma, A Funk, C Olotu… - … England Journal of …, 2006 - Mass Medical Soc
… adefovir (Hepsera, Gilead), which has a lower frequency of resistance. Here, we describe three cases of primary adefovir … This HBV variant also displayed resistance to adefovir and …
Number of citations: 307 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.